molecular formula C6H6ClFN2O B8544166 3-(2-Fluoroethoxy)-6-chloropyridazine

3-(2-Fluoroethoxy)-6-chloropyridazine

Cat. No. B8544166
M. Wt: 176.57 g/mol
InChI Key: VQJSZSAJOFKDBB-UHFFFAOYSA-N
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Patent
US08497260B2

Procedure details

To anhydrous tetrahydrofuran (5 mL) containing sodium hydride (NaH 60%, 121 mg, 3.02 mmol) was slowly added anhydrous tetrahydrofuran (2 mL) having 3,6-dichloropyridazine (107, 300 mg, 2.01 mmol) dissolved therein at 0° C., and added dropwise 2-fluoroethanol (194 mg, 3.02 mmol). The reaction mixture was stirred for one minutes and water was carefully added. Organic compounds were extracted with ethyl acetate, and the recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-(2-fluoroethoxy)-6-chloropyridazine (108b, 295 mg, 83%) as a white solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
194 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1CCCC1.[H-].[Na+].[Cl:8][C:9]1[N:10]=[N:11][C:12](Cl)=[CH:13][CH:14]=1.[F:16][CH2:17][CH2:18][OH:19]>O>[F:16][CH2:17][CH2:18][O:19][C:12]1[N:11]=[N:10][C:9]([Cl:8])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
121 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Four
Name
Quantity
194 mg
Type
reactant
Smiles
FCCO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
Organic compounds were extracted with ethyl acetate
WASH
Type
WASH
Details
the recovered organic solution was washed with an aqueous solution of saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated after a treatment with sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
FCCOC=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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